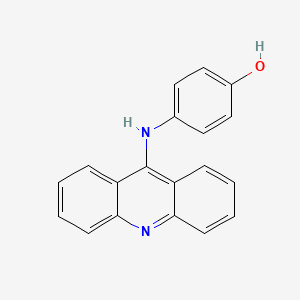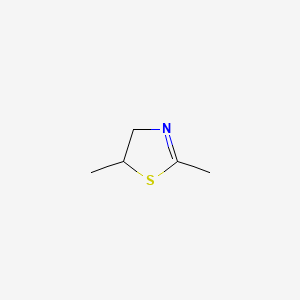
(2-Azanidyl-1-phenylethyl)azanide,platinum(2+),sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Azanidyl-1-phenylethyl)azanide,platinum(2+),sulfuric acid is a complex compound that features a platinum center coordinated with azanidyl and phenylethyl groups, along with sulfuric acid. This compound is primarily used in research settings, particularly in the fields of catalysis and ligand chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azanidyl-1-phenylethyl)azanide,platinum(2+),sulfuric acid typically involves the reaction of platinum salts with azanidyl and phenylethyl ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves precise control of temperature, pressure, and reactant concentrations to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
(2-Azanidyl-1-phenylethyl)azanide,platinum(2+),sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different platinum complexes.
Substitution: Ligands can be substituted with other groups to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state complexes .
Aplicaciones Científicas De Investigación
(2-Azanidyl-1-phenylethyl)azanide,platinum(2+),sulfuric acid has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (2-Azanidyl-1-phenylethyl)azanide,platinum(2+),sulfuric acid involves its interaction with molecular targets through coordination chemistry. The platinum center can form complexes with various ligands, influencing the reactivity and stability of the compound. These interactions can affect biological pathways and chemical reactions, making the compound useful in both research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in cancer treatment with a unique ligand arrangement.
Uniqueness
(2-Azanidyl-1-phenylethyl)azanide,platinum(2+),sulfuric acid is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other platinum compounds. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .
Propiedades
Número CAS |
72400-74-9 |
|---|---|
Fórmula molecular |
C8H12N2O4PtS |
Peso molecular |
427.34 g/mol |
Nombre IUPAC |
(2-azanidyl-1-phenylethyl)azanide;platinum(2+);sulfuric acid |
InChI |
InChI=1S/C8H10N2.H2O4S.Pt/c9-6-8(10)7-4-2-1-3-5-7;1-5(2,3)4;/h1-5,8-10H,6H2;(H2,1,2,3,4);/q-2;;+2 |
Clave InChI |
NBJZHGXIZWPHIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C[NH-])[NH-].OS(=O)(=O)O.[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


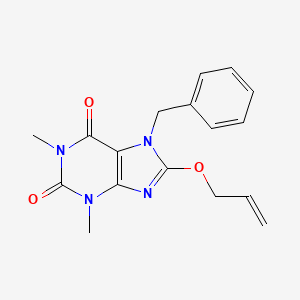
![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate](/img/structure/B14159530.png)
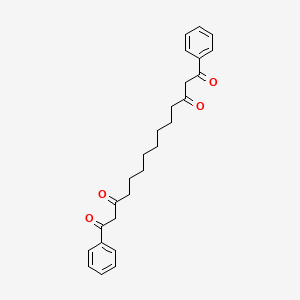
![3-(4-Butoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14159535.png)
![N-cyclohexyl-7-[3-(dimethylamino)propyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14159542.png)

![11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14159556.png)
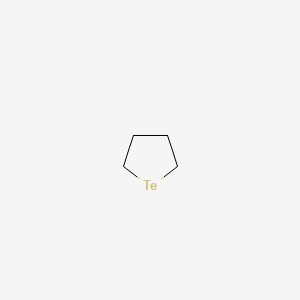

![5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol](/img/structure/B14159577.png)

![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B14159582.png)
